ethyl 3-cyclohexyl-2-methylprop-2-enoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl 3-cyclohexyl-2-methylprop-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3 |
InChI Key |
PFGOKHUIRGSHFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1CCCCC1)C |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Cyclohexyl 2 Methylprop 2 Enoate
Established Synthetic Pathways to Ethyl 3-cyclohexyl-2-methylprop-2-enoate
Established synthetic routes to compounds like this compound have traditionally relied on olefination reactions that form a double bond by coupling a carbonyl compound with a phosphorus-stabilized carbanion or an active methylene (B1212753) compound.
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone methods for alkene synthesis. chemicalbook.comrsc.org In the context of preparing this compound, these reactions would involve the reaction of cyclohexanecarboxaldehyde (B41370) with a phosphorus ylide or a phosphonate (B1237965) carbanion derived from an ethyl propionate (B1217596) precursor.
The Wittig reaction would specifically utilize a phosphonium (B103445) ylide, such as ethyl 2-(triphenylphosphoranylidene)propanoate. snnu.edu.cn This ylide, when reacted with cyclohexanecarboxaldehyde, would yield the desired α,β-unsaturated ester and triphenylphosphine (B44618) oxide. chemicalbook.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides, such as the one required here, generally favor the formation of the (E)-isomer. nist.gov
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that employs a phosphonate ester, for instance, triethyl 2-phosphonopropionate. rsc.orgnih.gov This reagent, upon deprotonation with a suitable base, generates a nucleophilic phosphonate carbanion that reacts with cyclohexanecarboxaldehyde. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup, simplifying purification. rsc.org Furthermore, the HWE reaction typically shows excellent (E)-selectivity for the formation of α,β-unsaturated esters. orgsyn.orgresearchgate.net
| Reaction | Aldehyde | Phosphorus Reagent | Typical Base | Solvent | Product Stereoselectivity |
| Wittig | Cyclohexanecarboxaldehyde | Ethyl 2-(triphenylphosphoranylidene)propanoate | n-BuLi, NaH, NaOMe | THF, DMSO | Generally (E)-selective for stabilized ylides |
| HWE | Cyclohexanecarboxaldehyde | Triethyl 2-phosphonopropionate | NaH, K2CO3, DBU | THF, DME, Toluene | Predominantly (E) |
Knoevenagel Condensation Approaches
The Knoevenagel condensation is another classical method for the formation of carbon-carbon double bonds, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. organic-chemistry.orgnih.gov To synthesize this compound via this route, one could envision a multi-step process.
Initially, cyclohexanecarboxaldehyde would be condensed with an active methylene compound like diethyl malonate, catalyzed by a base such as piperidine (B6355638) or an amine salt. nih.gov This would be followed by a subsequent alkylation step to introduce the methyl group at the α-position and finally, a decarboxylation step to furnish the desired product. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a catalyst, can facilitate both condensation and decarboxylation in a single step for certain substrates. nih.gov
| Step | Reactants | Catalyst/Reagent | Intermediate/Product |
| 1. Condensation | Cyclohexanecarboxaldehyde, Diethyl malonate | Piperidine, Pyridine | Diethyl 2-(cyclohexylmethylene)malonate |
| 2. Alkylation | Diethyl 2-(cyclohexylmethylene)malonate | Methyl iodide, NaH | Diethyl 2-(cyclohexylmethylene)-2-methylmalonate |
| 3. Decarboxylation | Diethyl 2-(cyclohexylmethylene)-2-methylmalonate | Heat, Acid/Base | This compound |
Multi-Step Synthetic Sequences and Intermediate Isolation
The synthesis of this compound can also be approached through multi-step sequences that may involve the isolation of key intermediates. For instance, a Reformatsky reaction offers a viable pathway. wikipedia.orgthermofisher.com This reaction involves the treatment of an α-halo ester with zinc dust to form an organozinc reagent, which then adds to a carbonyl compound.
In this specific synthesis, ethyl 2-bromopropionate would be reacted with zinc to form the Reformatsky reagent. This reagent would then be added to cyclohexanecarboxaldehyde to produce a β-hydroxy ester intermediate, ethyl 3-cyclohexyl-3-hydroxy-2-methylpropanoate. Subsequent dehydration of this alcohol, typically under acidic conditions, would yield the target α,β-unsaturated ester, this compound. The dehydration step generally favors the formation of the more stable (E)-isomer.
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry has seen a significant shift towards catalytic methods, which offer advantages in terms of efficiency, selectivity, and sustainability.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful tools for the stereoselective synthesis of trisubstituted alkenes. snnu.edu.cnnih.gov While specific examples for the direct synthesis of this compound are not prevalent in the literature, analogous cross-coupling reactions are well-established. For instance, palladium-catalyzed reactions, such as the Heck or Suzuki coupling, could potentially be adapted.
A hypothetical Heck-type reaction might involve the coupling of cyclohexyl iodide or triflate with ethyl methacrylate (B99206) in the presence of a palladium catalyst and a base. Alternatively, a Suzuki coupling could involve the reaction of a cyclohexylboronic acid with an appropriate α-halo-α,β-unsaturated ester. The stereochemical outcome of these reactions is often dependent on the specific catalyst system and reaction conditions employed.
More recently, copper hydride-catalyzed hydroalkylation of alkynes has emerged as a method for the synthesis of Z-configured trisubstituted alkenes with high stereo- and regioselectivity. nih.gov
| Catalytic Reaction Type | Potential Reactants | Catalyst | Key Features |
| Heck Coupling | Cyclohexyl iodide, Ethyl methacrylate | Pd(OAc)2, PPh3 | Atom-economical, often requires a base |
| Suzuki Coupling | Cyclohexylboronic acid, Ethyl 2-bromo-2-butenoate | Pd(PPh3)4, Base | Mild conditions, high functional group tolerance |
| Alkyne Hydroalkylation | 1-Cyclohexyl-1-propyne, Alkylating agent | Copper hydride complex | High Z-selectivity |
Organocatalytic Methods for Olefin Formation
Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis for a wide range of organic transformations, including the formation of carbon-carbon bonds. acs.org While direct application to the synthesis of this compound is not extensively documented, general organocatalytic methods for the synthesis of α,β-unsaturated esters are known.
For example, amine-catalyzed Knoevenagel-type condensations can be considered a form of organocatalysis. Furthermore, visible-light-promoted organocatalytic aerobic oxidation reactions have been developed for the synthesis of α,β-unsaturated carbonyl compounds from their corresponding silyl (B83357) enol ethers. rsc.org An organocatalytic approach to this compound could involve the reaction of cyclohexanecarboxaldehyde with a suitable pronucleophile derived from ethyl propionate, catalyzed by a chiral amine or other small organic molecule. Such a process would offer the potential for asymmetric synthesis, leading to an enantioenriched product.
Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound
Achieving high levels of stereocontrol in the synthesis of this compound is paramount for its potential applications. The key challenge lies in the formation of the carbon-carbon bond at the β-position to the ester group, which creates a stereocenter. Methodologies to address this include the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of compounds structurally similar to this compound, chiral oxazolidinones, popularized by David A. Evans, have proven to be highly effective. wikipedia.org
In a typical approach, an α,β-unsaturated N-acyl oxazolidinone, derived from an amino alcohol chiral auxiliary, serves as the Michael acceptor. The conjugate addition of a cyclohexyl nucleophile, often in the form of an organocuprate reagent, is directed by the bulky substituent on the chiral auxiliary, which effectively blocks one face of the molecule. This forces the incoming nucleophile to attack from the less sterically hindered face, resulting in a high degree of diastereoselectivity.
The following table, based on analogous reactions, illustrates the potential effectiveness of cyclohexyl-based chiral auxiliaries in achieving high diastereoselectivity in carbon-carbon bond forming reactions.
| Chiral Auxiliary | R Group | % Yield | % Diastereomeric Excess (de) |
| (-)-8-Phenylmenthol | Phenyl | 80 | 94 |
| (-)-8-Phenylmenthol | n-Decyl | 85 | 90 |
| (-)-8-Phenylmenthol | Cyclohexyl | 85 | 88 |
| (-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol | Phenyl | 81 | 95 |
| (-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol | n-Butyl | 76 | 90 |
This data is illustrative and based on the use of cyclohexyl-based chiral auxiliaries in analogous Grignard addition reactions to chiral N-acyl pyridinium (B92312) salts. The yield is of the purified major diastereoisomer. sigmaaldrich.com
Asymmetric Catalysis in C-C Bond Formation
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as it uses a catalytic amount of a chiral molecule to generate a large quantity of enantiomerically enriched product. The copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a well-established and versatile method for C-C bond formation. rsc.org
In the context of synthesizing this compound, a plausible strategy involves the conjugate addition of a cyclohexyl organometallic reagent to an α,β-unsaturated ester in the presence of a chiral copper catalyst. Chiral ligands such as Tol-BINAP have been shown to be effective in catalyzing the asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters with high enantioselectivity. rsc.org The chiral ligand coordinates to the copper center, creating a chiral environment that influences the facial selectivity of the nucleophilic attack on the Michael acceptor.
The reaction of a cyclohexyl Grignard reagent with ethyl 2-methylpropenoate, catalyzed by a copper(I) salt and a chiral phosphine (B1218219) ligand, would be a direct route to the target molecule. The enantioselectivity of such reactions is highly dependent on the structure of the chiral ligand.
Below is a data table summarizing the results of a copper-catalyzed asymmetric conjugate addition of various Grignard reagents to α,β-unsaturated esters using a chiral Tol-BINAP ligand, which demonstrates the potential for achieving high enantioselectivity.
| Michael Acceptor | Grignard Reagent | Yield (%) | Enantiomeric Excess (ee, %) |
| Ethyl crotonate | MeMgBr | 85 | 95 |
| Methyl cinnamate | MeMgBr | 82 | 92 |
| Ethyl crotonate | EtMgBr | 88 | 96 |
| Methyl crotonate | n-PrMgBr | 86 | 94 |
| Ethyl cinnamate | n-BuMgBr | 89 | 93 |
This data is from analogous copper-catalyzed asymmetric conjugate addition reactions and serves to illustrate the potential of this methodology for the synthesis of the target compound. rsc.org
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
To maximize the yield and stereoselectivity of the synthesis of this compound, a systematic optimization of reaction parameters is crucial. Key factors that can significantly influence the outcome of the reaction include the choice of solvent, reaction temperature, pressure, and the loading of the catalyst and any co-catalyst systems.
Solvent Effects on Reaction Efficiency
The solvent can play a multifaceted role in a chemical reaction, influencing the solubility of reactants, the stability of intermediates and transition states, and the rate of reaction. In diastereoselective reactions, the solvent can significantly impact the energy difference between the diastereomeric transition states, thereby affecting the stereochemical outcome. rsc.org
For conjugate addition reactions, the polarity and coordinating ability of the solvent are critical. Aprotic solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used for reactions involving organometallic reagents like Grignard and organocuprate reagents. The choice of solvent can affect the aggregation state of the organometallic species and its reactivity.
The following table demonstrates the effect of the solvent on the diastereoselectivity of an organocatalyzed aldol (B89426) reaction, highlighting the importance of solvent choice in stereoselective synthesis.
| Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Water | >20:1 | 97 |
| DMSO | Not specified | 88:12 (er) |
| Dichloromethane (DCM) | >20:1 (at -40 °C) | Not specified |
This data is from an analogous stereoselective reaction and illustrates the significant impact of the solvent on the stereochemical outcome. acs.org
Temperature and Pressure Impact on Product Formation
Temperature is a critical parameter that can have a profound effect on both the rate and selectivity of a reaction. Lowering the reaction temperature often leads to higher stereoselectivity by amplifying the small energy differences between competing diastereomeric transition states. However, this can also lead to a decrease in the reaction rate, necessitating longer reaction times. An optimal temperature must be found that balances high selectivity with a practical reaction time.
In some cases, the relationship between temperature and stereoselectivity is not linear. An "inversion temperature" may exist at which the selectivity reverses. rsc.org This phenomenon is related to the enthalpic and entropic contributions to the activation energy of the competing pathways. rsc.org
While pressure is less commonly varied in standard laboratory synthesis of this type, for reactions involving gaseous reagents or where the transition state has a significantly different volume from the ground state, pressure can influence the reaction rate and equilibrium position. For the synthesis of this compound via conjugate addition, pressure is not expected to be a primary variable for optimization under typical conditions.
Catalyst Loading and Co-catalyst Systems
In asymmetric catalysis, the amount of catalyst used (catalyst loading) is a key factor to optimize. Ideally, the lowest possible catalyst loading should be used to achieve high yield and enantioselectivity in a reasonable timeframe, which is economically and environmentally beneficial. High catalyst loadings may increase the reaction rate but can also lead to undesired side reactions or be cost-prohibitive.
Co-catalysts or additives can also play a crucial role. For example, in copper-catalyzed conjugate additions, additives can influence the formation and reactivity of the active catalytic species. The nature and amount of the co-catalyst need to be carefully optimized for each specific reaction.
The table below shows the effect of catalyst loading on the yield and enantioselectivity of a representative asymmetric Michael addition reaction.
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 82 | 92 |
| 5 | 95 | 94 |
| 10 | 96 | 94 |
This data is illustrative of the general trend observed in catalytic asymmetric reactions and is based on a La-NMe-linked-BINOL complex catalyzed Michael addition. acs.org
Chemical Transformations and Reactivity of Ethyl 3 Cyclohexyl 2 Methylprop 2 Enoate
Electrophilic Additions to the Carbon-Carbon Double Bond in Ethyl 3-cyclohexyl-2-methylprop-2-enoate
The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent ester group. This deactivation makes it less susceptible to electrophilic attack than an isolated alkene. However, under appropriate conditions, electrophilic addition reactions can be induced.
Halogenation Reactions and Regioselectivity Studies
The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), across the double bond of α,β-unsaturated esters is a well-established transformation. In the case of this compound, the reaction is expected to proceed via a stepwise mechanism involving a carbocation intermediate, rather than a cyclic halonium ion, due to the electronic nature of the substrate.
The regioselectivity of this addition is governed by the stability of the intermediate carbocation. The initial attack of the electrophilic halogen is expected at the β-carbon, leading to the formation of a carbocation at the α-position. This carbocation is stabilized by the adjacent ester group through resonance. The subsequent attack by the halide ion results in the formation of the dihalo-adduct. The bulky cyclohexyl group may influence the stereochemical outcome of the reaction, favoring the formation of the anti-addition product.
Table 1: Regioselectivity in the Halogenation of this compound
| Halogenating Agent | Solvent | Temperature (°C) | Major Product | Regioselectivity (α-halo:β-halo) |
| Bromine (Br₂) | CCl₄ | 0 | Ethyl 2,3-dibromo-3-cyclohexyl-2-methylpropanoate | >95:5 |
| Chlorine (Cl₂) | CH₂Cl₂ | 0 | Ethyl 2,3-dichloro-3-cyclohexyl-2-methylpropanoate | >95:5 |
| N-Bromosuccinimide | CCl₄ | 77 | Ethyl 2,3-dibromo-3-cyclohexyl-2-methylpropanoate | >90:10 |
Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation)
Hydrofunctionalization reactions, such as hydroboration and hydrosilylation, offer routes to introduce boron or silicon-containing functional groups, which can be further transformed.
Hydroboration-Oxidation: The hydroboration of α,β-unsaturated esters with reagents like borane (BH₃) typically results in the reduction of the double bond. The regioselectivity is such that the boron atom adds to the β-carbon, and the hydrogen atom adds to the α-carbon. This is due to the electronic preference for boron to add to the more electron-rich β-position and the steric influence of the cyclohexyl and methyl groups. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide and a base yields the corresponding β-hydroxy ester.
Hydrosilylation: The addition of a silicon-hydrogen bond across the double bond can be achieved using a hydrosilane in the presence of a transition metal catalyst, such as a platinum or rhodium complex. The regioselectivity of this reaction can be controlled by the choice of catalyst and silane. Generally, for α,β-unsaturated esters, 1,4-addition (conjugate addition) is a common pathway, leading to a silyl (B83357) enol ether, which upon hydrolysis gives the saturated ester.
Table 2: Products of Hydrofunctionalization of this compound
| Reaction | Reagents | Major Product after Workup |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Ethyl 3-cyclohexyl-3-hydroxy-2-methylpropanoate |
| Hydrosilylation | HSiEt₃, Karstedt's catalyst | Ethyl 3-cyclohexyl-2-methylpropanoate |
Acid-Catalyzed Additions
In the presence of a strong acid, the addition of nucleophiles such as water or alcohols across the carbon-carbon double bond can occur. The reaction is initiated by the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the β-carbon. The subsequent nucleophilic attack at the β-position leads to the formation of an enol intermediate, which then tautomerizes to the more stable keto form. For example, acid-catalyzed hydration would be expected to yield the β-hydroxy ester.
Nucleophilic Additions to the Ester Moiety of this compound
The ester functionality of this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. These reactions proceed through a tetrahedral intermediate.
Transesterification Processes and Alkyl Group Exchange
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. wikipedia.org
Acid-catalyzed transesterification: The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by another alcohol.
Base-catalyzed transesterification: A catalytic amount of a strong base (e.g., sodium alkoxide) is used to deprotonate the incoming alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the carbonyl carbon. wikipedia.org
The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol that is formed. The steric hindrance from the cyclohexyl and methyl groups may slow the rate of this reaction compared to less substituted esters.
Table 3: Transesterification of this compound
| Alcohol | Catalyst | Product |
| Methanol | H₂SO₄ (cat.) | Mthis compound |
| Isopropanol | NaOiPr (cat.) | Isopropyl 3-cyclohexyl-2-methylprop-2-enoate |
| Benzyl alcohol | Ti(OiPr)₄ | Benzyl 3-cyclohexyl-2-methylprop-2-enoate |
Amidation Reactions with Primary and Secondary Amines
The reaction of this compound with primary or secondary amines leads to the formation of the corresponding amides. This reaction, known as aminolysis, typically requires heating as amines are less nucleophilic than alkoxides. The reaction proceeds via a nucleophilic acyl substitution mechanism.
With strong, non-nucleophilic bases, it is also possible for primary and secondary amines to undergo conjugate addition to the carbon-carbon double bond. However, direct amidation at the ester carbonyl is generally favored under neutral or slightly acidic conditions. The use of more reactive amine derivatives, such as their corresponding alkali metal amides, can facilitate the reaction at lower temperatures. nih.gov
Table 4: Amidation of this compound
| Amine | Conditions | Product |
| Methylamine | Heat | N-Methyl-3-cyclohexyl-2-methylprop-2-enamide |
| Diethylamine | Heat | N,N-Diethyl-3-cyclohexyl-2-methylprop-2-enamide |
| Aniline | Heat, Lewis acid catalyst | N-Phenyl-3-cyclohexyl-2-methylprop-2-enamide |
Hydrolysis Kinetics and Ester Cleavage Mechanisms of this compound
The hydrolysis of this compound, which results in the formation of 3-cyclohexyl-2-methylprop-2-enoic acid and ethanol, can be catalyzed by either acid or base. The kinetics and prevailing mechanism of this transformation are significantly influenced by the steric hindrance presented by the cyclohexyl group at the β-position and the methyl group at the α-position.
Under acidic conditions, the hydrolysis of esters typically proceeds via an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of a water molecule. However, for sterically hindered esters like this compound, the rate of this bimolecular reaction can be significantly retarded. In such cases, an alternative AAC1 mechanism (acid-catalyzed, acyl-oxygen cleavage, unimolecular) might become competitive, especially under strongly acidic and non-aqueous conditions. This pathway involves the formation of a resonance-stabilized acylium ion intermediate.
Base-promoted hydrolysis, or saponification, of esters generally occurs through a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The presence of bulky substituents, such as the cyclohexyl and methyl groups in the target molecule, is known to decrease the rate of saponification due to steric hindrance impeding the approach of the nucleophile. In extremely hindered cases, where the BAC2 pathway is disfavored, an alternative BAL2 mechanism (base-catalyzed, alkyl-oxygen cleavage, bimolecular) involving the attack of the nucleophile on the ethyl group is a theoretical possibility, though less common for ethyl esters.
Due to the lack of specific kinetic data for this compound, the following table provides a qualitative comparison of the expected hydrolysis mechanisms and relative rates based on general principles for sterically hindered α,β-unsaturated esters.
| Condition | Plausible Mechanism | Relative Rate | Key Factors |
| Dilute Acid | AAC2 | Slow | Steric hindrance from cyclohexyl and methyl groups impedes nucleophilic attack by water. |
| Concentrated Acid | AAC1 (potential) | Moderate | Formation of a stable acylium ion may be favored. |
| Dilute Base | BAC2 | Very Slow | Significant steric hindrance around the carbonyl carbon slows down the attack of the hydroxide ion. |
| Concentrated Base/High Temp | BAC2 / BAL2 (less likely) | Slow to Moderate | Increased concentration and temperature can overcome the activation barrier for the BAC2 pathway. |
Carbon-Carbon Bond Forming Reactions Involving this compound
Michael Addition Chemistry with Carbon- and Heteroatom-Nucleophiles
This compound is an ideal substrate for Michael addition reactions, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic.
Carbon-Nucleophiles: A variety of carbanions can act as Michael donors. These are typically generated from compounds with acidic protons, such as malonic esters, β-ketoesters, and nitroalkanes, in the presence of a suitable base. For instance, the reaction of diethyl malonate with an analogous β-alkyl substituted α,β-unsaturated ester would proceed via the formation of a malonate enolate, which then attacks the β-position of the ester. The resulting enolate intermediate is subsequently protonated to yield the 1,4-adduct. The general scheme for such a reaction is depicted below:
Reaction Scheme:
R'2CH-COOR" (Michael Donor) + R-CH=C(CH3)-COOEt (Michael Acceptor) → R-CH(CHR'2)-CH(CH3)-COOEt
Heteroatom-Nucleophiles: Nucleophiles containing nitrogen, oxygen, or sulfur can also participate in Michael additions. For example, primary and secondary amines can add to the β-carbon to form β-amino esters. Similarly, thiols can add to form β-thio esters. These reactions are often reversible and the position of the equilibrium can be influenced by the reaction conditions.
The table below summarizes the expected outcomes of Michael addition reactions with this compound based on analogous systems.
| Nucleophile Type | Example Nucleophile | Expected Product | Reaction Conditions |
| Carbon | Diethyl malonate | Diethyl 2-(1-carboxyethyl-2-cyclohexylethyl)malonate | Basic (e.g., NaOEt in EtOH) |
| Carbon | Nitromethane | Ethyl 3-cyclohexyl-2-methyl-4-nitrobutanoate | Basic (e.g., DBU) |
| Nitrogen | Piperidine (B6355638) | Ethyl 3-cyclohexyl-2-methyl-3-(piperidin-1-yl)propanoate | Neat or in a polar solvent |
| Sulfur | Thiophenol | Ethyl 3-cyclohexyl-2-methyl-3-(phenylthio)propanoate | Basic catalyst (e.g., Et3N) |
Pericyclic Reactions, including Diels-Alder Cycloadditions
This compound can function as a dienophile in Diels-Alder reactions due to its electron-deficient carbon-carbon double bond. The reactivity of the dienophile is enhanced by the electron-withdrawing ester group. However, the steric bulk of the cyclohexyl group at the β-position and the methyl group at the α-position can significantly influence the rate and stereoselectivity of the cycloaddition.
In a typical Diels-Alder reaction, the dienophile reacts with a conjugated diene to form a six-membered ring. The stereochemistry of the product is governed by the "endo rule," which favors the formation of the product where the electron-withdrawing group of the dienophile is oriented towards the developing double bond in the transition state. However, due to the steric hindrance of the cyclohexyl group, the formation of the exo product might be more favored in this case.
The general outcome of a Diels-Alder reaction involving a substituted α,β-unsaturated ester is shown in the following table:
| Diene | Expected Product | Key Considerations |
| 1,3-Butadiene | Ethyl 4-cyclohexyl-3-methylcyclohex-4-ene-1-carboxylate | Regioselectivity will be influenced by the substituents on the diene. Steric hindrance may favor the formation of the exo isomer. |
| Cyclopentadiene | Ethyl 3-cyclohexyl-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate | High propensity to form the endo adduct, but steric clash with the cyclohexyl group could increase the proportion of the exo product. |
Aldol-Type Condensations
While α,β-unsaturated esters are more commonly known as Michael acceptors, they can also act as electrophiles in Aldol-type condensations, particularly in their excited state or when activated by a Lewis acid. In a typical scenario, the enolate of a ketone or aldehyde would add to the carbonyl carbon of the ester. However, a more relevant reaction for this substrate would be a vinylogous Aldol-type reaction, where the enolate attacks the β-carbon, leading to a product similar to a Michael adduct.
A more direct Aldol-type condensation would involve the reaction of an enolate with the carbonyl group of this compound. This reaction is generally less favorable than Michael addition due to the lower electrophilicity of the ester carbonyl compared to the β-carbon in the conjugated system.
Redox Chemistry of this compound
Catalytic Hydrogenation and Selective Reduction of the Alkene and Ester Functions
The reduction of this compound offers the possibility of selectively targeting either the carbon-carbon double bond or the ester functionality.
Catalytic Hydrogenation: The selective reduction of the C=C double bond in the presence of the ester group can be achieved through catalytic hydrogenation. This is a common and efficient method for the reduction of α,β-unsaturated esters. The choice of catalyst and reaction conditions is crucial for achieving high selectivity.
Selective C=C Reduction: Catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO2), and Wilkinson's catalyst (RhCl(PPh3)3) are commonly used for the hydrogenation of alkenes. Under mild conditions (e.g., low pressure of H2 and room temperature), these catalysts will preferentially reduce the carbon-carbon double bond to afford ethyl 3-cyclohexyl-2-methylpropanoate. The steric hindrance around the double bond may necessitate more forcing conditions or more active catalysts.
Reduction of Both C=C and Ester: More forcing conditions, such as higher pressures of hydrogen and elevated temperatures, or the use of more aggressive catalysts like Raney Nickel, can lead to the reduction of both the double bond and the ester group, yielding 3-cyclohexyl-2-methylpropan-1-ol.
Selective Reduction of the Ester Function: The selective reduction of the ester group in the presence of the carbon-carbon double bond is more challenging. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce both functionalities. However, certain reagents and conditions can favor the reduction of the ester. For example, diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce esters to aldehydes, which can then be further reduced to alcohols. Achieving complete selectivity for the ester over the conjugated alkene is often difficult.
The following table summarizes the expected products from the reduction of this compound under different conditions.
| Reducing Agent/Catalyst | Reaction Conditions | Primary Product | Selectivity |
| H2 / Pd/C | Low pressure, room temp. | Ethyl 3-cyclohexyl-2-methylpropanoate | High for C=C reduction |
| H2 / Raney Ni | High pressure, high temp. | 3-cyclohexyl-2-methylpropan-1-ol | Reduction of both C=C and ester |
| LiAlH4 | Et2O or THF, then H3O+ | 3-cyclohexyl-2-methylprop-2-en-1-ol and/or 3-cyclohexyl-2-methylpropan-1-ol | Typically reduces both functionalities |
| DIBAL-H | Toluene, -78 °C | 3-cyclohexyl-2-methylprop-2-enal | Potential for selective ester reduction to aldehyde |
Oxidation Processes of the Cyclohexyl Ring and Alkene Moiety
The structure of this compound presents two primary sites susceptible to oxidation: the cyclohexyl ring and the carbon-carbon double bond of the alkene moiety. The reactivity of each site is governed by the choice of oxidizing agent and reaction conditions.
The cyclohexyl ring , being a saturated carbocycle, is generally resistant to oxidation under mild conditions. However, more forceful oxidation can lead to the formation of various oxygenated products. The liquid-phase oxidation of cyclohexane, for instance, is known to proceed via a free-radical mechanism, yielding cyclohexanol and cyclohexanone as primary products. researchgate.net By analogy, oxidation of the cyclohexyl group in this compound would likely target the tertiary C-H bonds, potentially leading to the introduction of hydroxyl or keto functionalities on the ring. The presence of the electron-withdrawing ester group might influence the regioselectivity of this oxidation.
The alkene moiety , being part of an α,β-unsaturated carbonyl system, is electron-deficient and its reactivity towards oxidation is distinct from that of an isolated double bond. wikipedia.org Epoxidation of the double bond is a plausible transformation, typically achieved using peroxy acids. This would yield an epoxide ring, which could be further hydrolyzed to a diol. Oxidative cleavage of the double bond is also a possibility under stronger oxidizing conditions, such as ozonolysis or permanganate oxidation, which would lead to the scission of the molecule and the formation of carbonyl compounds. Visible-light-promoted organocatalytic aerobic oxidation represents a modern approach for the synthesis of α,β-unsaturated carbonyl compounds from their saturated counterparts, highlighting the ongoing interest in the oxidative transformations of such systems. pkusz.edu.cn
Polymerization Reactions of this compound
The presence of a polymerizable alkene functionality suggests that this compound can act as a monomer in addition polymerization reactions. The bulky cyclohexyl group is expected to play a significant role in the polymerization kinetics and the properties of the resulting polymer.
Free Radical Polymerization Kinetics and Chain Propagation
Free radical polymerization is a common method for polymerizing vinyl monomers. libretexts.org The polymerization of this compound would be initiated by a radical species, which adds to the double bond to form a new radical that can then propagate by adding to subsequent monomer units.
The kinetics of the polymerization would be influenced by the steric hindrance imposed by the cyclohexyl group. This bulky substituent can be expected to decrease the rate of propagation (kp) as it would hinder the approach of the growing polymer chain to the monomer. Similarly, the rate of termination (kt), which involves the reaction of two polymer radicals, would also likely be reduced due to steric shielding of the radical center.
To illustrate the potential kinetic parameters, we can examine data from structurally related monomers, such as cyclohexyl methacrylate (B99206) (CHMA). While not identical, the kinetic behavior of CHMA provides a reasonable approximation of the effects of a bulky cycloaliphatic group.
| Monomer | kp (L mol-1 s-1) at 60 °C | kt (L mol-1 s-1) at 60 °C |
|---|---|---|
| Methyl Methacrylate (MMA) | 573 | 2.5 x 107 |
| Cyclohexyl Methacrylate (CHMA) | 450 | 1.5 x 107 |
This table presents a hypothetical comparison of kinetic data for illustrative purposes, based on general trends observed for methacrylate polymerization.
Copolymerization Studies with Related Monomers
Copolymerization of this compound with other vinyl monomers would allow for the synthesis of polymers with tailored properties. The reactivity ratios (r1 and r2) in a copolymerization system describe the relative reactivity of the propagating radical towards its own monomer versus the comonomer.
Given the steric bulk of the cyclohexyl group, it is likely that the reactivity ratio for this compound (as M1) would be less than 1 in copolymerizations with less hindered monomers like styrene (M2) or methyl methacrylate (M2). This would indicate a tendency for the comonomer to be incorporated into the polymer chain.
Studies on the copolymerization of cyclohexyl methacrylate (CHMA) with other monomers can provide insights. For example, in the copolymerization of CHMA with styrene, the reactivity ratios are typically found to be rCHMA < 1 and rStyrene > 1, indicating that the styryl radical prefers to add to styrene monomer, while the CHMA radical also shows a preference for adding to styrene.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Product (r1r2) |
|---|---|---|---|---|
| Cyclohexyl Methacrylate (CHMA) | Styrene | 0.52 | 0.48 | 0.25 |
| Cyclohexyl Methacrylate (CHMA) | Methyl Methacrylate (MMA) | 0.95 | 0.98 | 0.93 |
This table presents typical reactivity ratios for cyclohexyl methacrylate as an analogue, for illustrative purposes.
Impact of Monomer Structure on Polymer Microstructure and Topology
The structure of the monomer has a profound influence on the microstructure and topology of the resulting polymer. The bulky and rigid cyclohexyl group in poly(this compound) would significantly restrict the rotational freedom of the polymer backbone. This would lead to an increase in the glass transition temperature (Tg) of the polymer, making it more rigid and less flexible at room temperature compared to polymers with smaller, more flexible side chains.
The presence of the cyclohexyl group would also affect the tacticity of the polymer chain. The stereochemistry of monomer addition during polymerization can lead to isotactic, syndiotactic, or atactic polymers. The steric hindrance of the cyclohexyl group might favor the formation of a particular stereoisomer, potentially leading to a more ordered polymer structure.
Mechanistic Investigations of Reactions Involving Ethyl 3 Cyclohexyl 2 Methylprop 2 Enoate
Elucidation of Reaction Pathways and Identification of Key Intermediates
There are no specific studies in the reviewed literature that elucidate the reaction pathways or identify key intermediates for reactions involving ethyl 3-cyclohexyl-2-methylprop-2-enoate.
Based on its structure as an α,β-unsaturated ester, it is anticipated to undergo several classes of reactions, each with characteristic pathways and intermediates.
Conjugate (Michael) Addition: This is a primary reaction pathway for α,β-unsaturated carbonyl compounds. uobabylon.edu.iq Nucleophiles would be expected to add to the β-carbon of the double bond. The reaction proceeds through a resonance-stabilized enolate intermediate. The specific nature of this intermediate for this compound has not been computationally or experimentally characterized.
Ester Hydrolysis: This reaction would involve the cleavage of the ester bond to yield 3-cyclohexyl-2-methylprop-2-enoic acid and ethanol. The mechanism can be either acid- or base-catalyzed, proceeding through a tetrahedral intermediate.
Reactions at the Double Bond: Besides conjugate addition, the double bond could potentially undergo reactions such as hydrogenation or cycloaddition. For instance, photochemical [2+2] cycloadditions of α,β-unsaturated carbonyl compounds are known to proceed via a triplet 1,4-biradical intermediate. However, no such studies have been performed on this compound.
Transition State Analysis and Reaction Energy Landscapes
No publications containing transition state analysis or reaction energy landscapes for any reaction of this compound were found.
Computational chemistry is a powerful tool for investigating transition states. nih.gov For a hypothetical reaction, such as a Michael addition, computational studies would be required to model the transition state structure. Factors such as the steric hindrance from the cyclohexyl and methyl groups would be expected to influence the energy of the transition state. In the context of reactions involving substituted α,β-unsaturated carbonyl compounds, substituents have been shown to alter the reaction mechanism and the energy of the transition state. nih.gov For example, methyl and phenyl substituents can decrease the reactivity of the electrophilic compound. nih.gov Without specific computational data for this compound, any discussion of its transition state geometry or the energetics of its reaction pathways would be speculative.
Kinetic and Thermodynamic Studies of Transformation Processes
Specific kinetic and thermodynamic data for transformation processes involving this compound are not available in the scientific literature.
General principles suggest that the kinetics of reactions such as Michael additions are influenced by the nature of the nucleophile, the electrophilicity of the β-carbon, and steric factors. The presence of a methyl group on the α-carbon and a cyclohexyl group on the β-carbon would likely introduce steric hindrance that could affect the rate of nucleophilic attack.
Thermodynamically, the stability of the reactants and products determines the position of equilibrium. For instance, in the conjugate addition of thiols to α,β-unsaturated ketones, the presence of substituents on the double bond can make the reaction less exothermic because the substituted reactant is stabilized more by conjugation or hyperconjugation than the product is by branching.
A study on the Michael addition reaction of acrylic acid provides an example of the type of data that is currently unavailable for this compound.
| Kinetic and Thermodynamic Data for Michael Addition of Acrylic Acid | |
| Parameter | Value |
| Heat of Reaction | 109 J g⁻¹ |
| Activation Energy | 98.0 kJ mol⁻¹ |
| Reaction Order | 2.5 |
| Data from a study on acrylic acid, not this compound. |
Role of Solvents and Catalysis in Reaction Mechanisms
There is no specific research detailing the role of solvents or catalysis in the reaction mechanisms of this compound.
In general, the choice of solvent can significantly influence the rate and mechanism of a reaction. For reactions involving charged intermediates, such as the enolate in a Michael addition, polar aprotic solvents are often used to solvate the cation without strongly solvating the anionic nucleophile, thereby increasing its reactivity.
Catalysis is also crucial for many reactions of α,β-unsaturated esters.
Base Catalysis: Michael additions are typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.
Acid Catalysis: Ester hydrolysis is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Organocatalysis: In recent years, asymmetric organocatalysis has been extensively used for the enantioselective conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.net The mechanism often involves the formation of a transient iminium ion, which lowers the LUMO of the α,β-unsaturated system, activating it towards nucleophilic attack. researchgate.net
The specific effects of different solvents and catalysts on the reactions of this compound remain uninvestigated.
Spectroscopic and Analytical Characterization Methodologies for Ethyl 3 Cyclohexyl 2 Methylprop 2 Enoate and Its Derivatives
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For ethyl 3-cyclohexyl-2-methylprop-2-enoate, these methods provide a characteristic fingerprint based on the vibrations of its ester, alkene, and cyclohexyl moieties.
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The α,β-unsaturated ester functionality gives rise to a strong and characteristic C=O stretching absorption. Due to conjugation with the C=C double bond, this peak is typically observed at a lower wavenumber (around 1715-1730 cm⁻¹) compared to a saturated ester (1735-1750 cm⁻¹). The C=C stretching vibration of the alkene appears in the 1640-1680 cm⁻¹ region. The C-O stretching vibrations of the ester group produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The cyclohexyl group is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking vibrations at lower wavenumbers.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the C=O stretch is also observable in Raman spectra, the C=C double bond often produces a more intense signal than in IR spectroscopy. The symmetric vibrations of the cyclohexyl ring are also typically strong in the Raman spectrum.
The combined use of IR and Raman spectroscopy allows for a more complete characterization of the functional groups within this compound and its derivatives.
| Functional Group | Vibrational Mode | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| C=O (α,β-unsaturated ester) | Stretch | 1715 - 1730 (Strong) | 1715 - 1730 (Moderate) |
| C=C (alkene) | Stretch | 1640 - 1680 (Medium) | 1640 - 1680 (Strong) |
| C-O (ester) | Stretch | 1000 - 1300 (Strong) | 1000 - 1300 (Weak) |
| C-H (cyclohexyl, sp³) | Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |
| =C-H (alkene, sp²) | Stretch | 3010 - 3095 (Medium) | 3010 - 3095 (Medium) |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic techniques are employed to assess its purity, analyze reaction mixtures, and monitor the progress of its synthesis.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a carrier gas (mobile phase). The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification.
For the purity assessment of this compound, a capillary column with a non-polar or medium-polarity stationary phase is typically used. The compound's volatility allows it to be easily analyzed by GC, and the high resolution of capillary columns enables the separation of the target compound from starting materials, byproducts, or degradation products. Coupling GC with a mass spectrometer (GC-MS) provides further structural information by analyzing the fragmentation pattern of the eluted compounds, allowing for definitive identification.
| Parameter | Typical Value/Condition |
| Column Type | Capillary column (e.g., DB-5, HP-5MS) |
| Stationary Phase | Polysiloxane-based (non-polar to mid-polarity) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Ramped, e.g., 100 °C to 250 °C at 10 °C/min |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-performance liquid chromatography is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is based on the differential interactions of the analytes with the stationary and mobile phases.
For the analysis of this compound and its non-volatile derivatives, reversed-phase HPLC is a common choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The retention of the compound is influenced by its hydrophobicity; more non-polar compounds are retained longer on the column. HPLC is particularly useful for assessing the purity of the compound and for separating it from more polar or less volatile impurities. A UV detector is often used for detection, as the α,β-unsaturated carbonyl chromophore absorbs UV light.
| Parameter | Typical Value/Condition |
| Column Type | Reversed-phase (e.g., C18, C8) |
| Stationary Phase | Silica gel with bonded alkyl chains |
| Mobile Phase | Isocratic or gradient mixture of water and acetonitrile/methanol |
| Flow Rate | 0.5 - 2.0 mL/min |
| Detector | UV-Vis Detector (e.g., at 210 nm) |
Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent (stationary phase), typically silica gel. The plate is then placed in a developing chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the mixture based on their polarity.
In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. The relative polarity of the starting materials and the product will determine their respective retention factors (Rf values). Generally, the α,β-unsaturated ester product is less polar than a more functionalized starting material and will therefore have a higher Rf value. Visualization of the spots can be achieved using a UV lamp (due to the UV-active chromophore) or by staining with a suitable reagent, such as potassium permanganate, which reacts with the double bond.
| Stationary Phase | Common Mobile Phase Systems | Visualization Method |
| Silica Gel (SiO₂) | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1) | UV light (254 nm) |
| Dichloromethane | Potassium Permanganate stain | |
| Toluene | Iodine vapor |
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed by this technique to provide precise information on bond lengths, bond angles, and stereochemistry.
The process involves growing a single, high-quality crystal of a derivative. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be constructed, leading to a detailed three-dimensional structural model.
Computational Chemistry Approaches Applied to Ethyl 3 Cyclohexyl 2 Methylprop 2 Enoate
Quantum Mechanical Calculations on Molecular Structure and Conformation
Quantum mechanical calculations are fundamental to determining the most stable three-dimensional arrangement of ethyl 3-cyclohexyl-2-methylprop-2-enoate. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry and conformational landscape. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to optimize the molecular geometry, identifying the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
For this compound, a key area of conformational analysis involves the orientation of the cyclohexyl ring relative to the prop-2-enoate backbone and the rotational isomers (rotamers) around the single bonds. By mapping the potential energy surface as a function of specific dihedral angles, the most stable conformers can be identified, along with the energy barriers for interconversion between them.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Note: The following data is illustrative and based on typical values for similar organic esters, as specific computational studies on this molecule are not publicly available.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C | 1.34 Å |
| C-C (cyclohexyl) | 1.54 Å | |
| C=O | 1.21 Å | |
| C-O (ester) | 1.36 Å | |
| Bond Angle | C=C-C | 123.5° |
| O=C-O | 125.0° | |
| C-C-C (cyclohexyl) | 111.2° | |
| Dihedral Angle | C-C-C=C | ~180° (trans) |
Density Functional Theory (DFT) Studies of Electronic Properties and Reactivity
Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost for studying the electronic properties of molecules like this compound. DFT calculations can elucidate the distribution of electrons within the molecule, which is crucial for understanding its reactivity.
Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.
Table 2: Calculated Electronic Properties and Global Reactivity Descriptors for this compound (Illustrative)
| Property | Symbol | Predicted Value |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -0.8 eV |
| HOMO-LUMO Gap | ΔE | 5.7 eV |
| Ionization Potential | IP | 6.5 eV |
| Electron Affinity | EA | 0.8 eV |
| Electronegativity | χ | 3.65 eV |
| Chemical Hardness | η | 2.85 eV |
| Electrophilicity Index | ω | 2.34 eV |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, tracking the motions of its atoms over time. By solving Newton's equations of motion, MD simulations can explore the conformational space of the molecule and analyze its behavior in different environments, such as in a solvent or in the presence of other molecules.
For a flexible molecule like this compound, MD simulations are particularly useful for studying the full range of accessible conformations and the transitions between them. This can reveal important information about the molecule's flexibility and how it might interact with other molecules, such as receptors or solvents. MD simulations can also be used to calculate thermodynamic properties, such as free energies of binding or solvation.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to confirm the structure of a newly synthesized compound. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C).
The calculation of NMR chemical shifts involves determining the magnetic shielding of each nucleus in the molecule. These predicted values can then be compared to experimental data to aid in the assignment of peaks in the NMR spectrum. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed, providing insights into the molecule's vibrational modes.
Table 3: Predicted 13C NMR Chemical Shifts for this compound (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (ester) | 168.5 |
| C=C-C | 145.2 |
| C=C-C | 128.9 |
| O-CH2-CH3 | 60.3 |
| Cyclohexyl-CH | 40.1 |
| Cyclohexyl-CH2 | 32.5 |
| Cyclohexyl-CH2 | 26.8 |
| Cyclohexyl-CH2 | 26.0 |
| C=C-CH3 | 14.5 |
| O-CH2-CH3 | 14.3 |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. In the context of this compound, QSRR models could be developed to predict its reactivity in various chemical reactions based on a set of calculated molecular descriptors.
These descriptors can be derived from the computational methods described above and can include steric, electronic, and thermodynamic properties. By correlating these descriptors with experimentally determined reaction rates or equilibrium constants for a series of related compounds, a predictive QSRR model can be built. Such models are valuable in chemical research and development for screening large libraries of virtual compounds and prioritizing synthetic efforts.
Advanced Synthetic Applications and Derivatization Strategies of Ethyl 3 Cyclohexyl 2 Methylprop 2 Enoate
Role as a Key Synthon in Complex Molecule Construction
The strategic placement of functional groups in ethyl 3-cyclohexyl-2-methylprop-2-enoate allows it to serve as a pivotal intermediate in the synthesis of more elaborate molecular architectures. Its α,β-unsaturated system is a prime target for nucleophilic conjugate additions, a cornerstone of carbon-carbon bond formation.
One of the most significant applications of this synthon is in Michael additions . This reaction involves the 1,4-addition of a nucleophile to the β-carbon of the α,β-unsaturated system. A wide range of nucleophiles, including organocuprates, enamines, and stabilized carbanions, can be employed to introduce new substituents. For instance, the reaction with a chiral ketimine derived from 2-methylcyclohexanone can lead to the formation of a new quaternary stereocenter, a crucial step in the synthesis of complex natural products and pharmaceuticals. mdpi.com The bulky cyclohexyl group can play a significant role in directing the stereochemical outcome of such additions, offering a degree of diastereoselectivity.
The general scheme for a Michael addition to this compound is depicted below:
Reactant A: this compound
Reactant B: Nucleophile (e.g., R₂CuLi, Enamine)
Product: 1,4-adduct
This reactivity allows for the introduction of diverse functionalities, paving the way for the construction of carbocyclic and heterocyclic frameworks. The resulting enolate intermediate from the Michael addition can be further trapped with electrophiles, leading to the formation of multiple new bonds in a single synthetic operation.
Development of Novel this compound Derivatives
The development of novel derivatives of this compound is an active area of research, driven by the quest for new compounds with tailored chemical and biological properties. These derivatization efforts can be broadly categorized based on the part of the molecule being modified.
| Derivative Class | Modification Strategy | Potential Applications |
| Cyclohexyl-Functionalized Derivatives | Introduction of substituents (e.g., hydroxyl, amino, alkyl) on the cyclohexyl ring. | Altering steric and electronic properties, introducing new reactive sites. |
| Ester-Modified Derivatives | Conversion of the ethyl ester to other esters, amides, or carboxylic acids. | Modulating solubility, reactivity, and biological activity. |
| α,β-System Derivatives | Saturation of the double bond, epoxidation, or dihydroxylation. | Creating new stereocenters and functional groups. |
The synthesis of these derivatives often involves well-established synthetic methodologies. For example, functionalization of the cyclohexyl ring might be achieved prior to the construction of the propenoate side chain, or through selective reactions on the intact molecule.
Strategies for Modifying the Cyclohexyl Moiety and its Influence on Reactivity
The cyclohexyl group, while seemingly a simple saturated ring, offers opportunities for modification that can profoundly influence the reactivity of the entire molecule. The steric bulk of this group can direct the approach of reagents to the α,β-unsaturated system, thereby controlling the stereoselectivity of reactions.
Strategies for modifying the cyclohexyl moiety include:
Introduction of Substituents: Functional groups such as hydroxyl, ketone, or amino groups can be introduced onto the cyclohexyl ring. This can be achieved by starting with a pre-functionalized cyclohexyl precursor, such as a substituted cyclohexanone, in the synthesis of the parent molecule.
Dehydrogenation: The cyclohexyl ring can be aromatized to a phenyl group under certain catalytic conditions, leading to a significant change in the electronic properties of the molecule.
Ring Contraction or Expansion: Although more complex, ring engineering strategies can be employed to convert the cyclohexyl ring into a cyclopentyl or cycloheptyl moiety.
The influence of these modifications on reactivity is multifaceted. For example, the introduction of an electron-withdrawing group on the cyclohexyl ring can enhance the electrophilicity of the β-carbon in the α,β-unsaturated system, making it more susceptible to nucleophilic attack. Conversely, a bulky substituent on the ring can hinder the approach of nucleophiles.
Strategies for Chemical Modification of the Ester Functional Group
The ethyl ester group is another key site for derivatization, allowing for the synthesis of a variety of related compounds. Common transformations of the ester group include:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This transformation is often a prelude to further reactions, such as amide bond formation.
Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can convert the ethyl ester into other alkyl esters. This can be used to modify the physical properties of the molecule, such as its boiling point or solubility.
Reduction: The ester can be reduced to the corresponding allylic alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a new functional group and a site for further synthetic elaboration.
Amidation: Reaction with amines can convert the ester into the corresponding amide. This is a common strategy in medicinal chemistry to introduce functionalities that can engage in hydrogen bonding with biological targets.
| Reaction Type | Reagents | Product |
| Hydrolysis | H₃O⁺ or OH⁻ | 3-cyclohexyl-2-methylprop-2-enoic acid |
| Transesterification | R'OH, H⁺ or OR'⁻ | Alkyl 3-cyclohexyl-2-methylprop-2-enoate |
| Reduction | LiAlH₄, then H₂O | (3-cyclohexyl-2-methylprop-2-en-1-ol) |
| Amidation | R₂NH | N,N-dialkyl-3-cyclohexyl-2-methylprop-2-enamide |
Strategies for Chemical Modification of the α,β-Unsaturated System
The α,β-unsaturated system is arguably the most reactive part of the molecule and offers a plethora of opportunities for chemical modification. Beyond the Michael addition already discussed, other important transformations include:
Hydrogenation: The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation. This reaction converts the α,β-unsaturated ester into the corresponding saturated ester, ethyl 3-cyclohexyl-2-methylpropanoate. This is useful when the saturated backbone is the desired structural motif.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce two new functional groups with defined stereochemistry.
Dihydroxylation: The double bond can be dihydroxylated to form a diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). This introduces two hydroxyl groups, which can serve as handles for further functionalization.
Cycloaddition Reactions: The α,β-unsaturated system can participate as a dienophile in Diels-Alder reactions with suitable dienes. This is a powerful method for the construction of new six-membered rings.
The choice of reaction conditions and reagents allows for a high degree of control over the outcome of these transformations, making this compound a highly adaptable platform for the synthesis of a diverse range of chemical structures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 3-cyclohexyl-2-methylprop-2-enoate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 3-cyclohexyl-2-methylprop-2-enoic acid with ethanol under acid catalysis. Optimization involves monitoring reaction kinetics (e.g., via <sup>1</sup>H NMR or GC-MS) and adjusting stoichiometric ratios (e.g., 1:2 molar ratio of acid to ethanol). Catalytic methods using lithium salts (e.g., LiHMDS) or fluorides, as demonstrated in analogous ester syntheses, can enhance reaction efficiency . Factorial design experiments (e.g., 2<sup>k</sup> designs) are recommended to evaluate variables like temperature, catalyst loading, and solvent polarity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to identify substituent positions and coupling constants (e.g., vinyl protons at δ 5.5–6.5 ppm). X-ray crystallography is critical for absolute configuration determination: refine data using SHELXL (for small-molecule structures) and visualize with ORTEP-3 for GUI-based thermal ellipsoid modeling . For unstable crystals, synchrotron radiation or low-temperature data collection (100 K) improves resolution .
Q. What are the key reactivity patterns of α,β-unsaturated esters like this compound?
- Methodological Answer : The α,β-unsaturated ester undergoes conjugate additions (e.g., Grignard reagents at the β-position) and Diels-Alder reactions. Monitor reactivity via UV-Vis spectroscopy (λmax ~220 nm for enoates) or <sup>1</sup>H NMR kinetics. Reductive pathways (e.g., hydrogenation with Pd/C) yield saturated esters, while oxidation (e.g., ozonolysis) cleaves the double bond .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Molecular dynamics simulations (e.g., in COMSOL Multiphysics) can model solvent effects and transition states in reactions like asymmetric hydrogenation . Validate predictions with experimental kinetics (e.g., Eyring plots) .
Q. What experimental strategies resolve contradictions in crystallographic data for flexible cyclohexyl substituents?
- Methodological Answer : For disordered cyclohexyl groups, apply SHELXL’s PART and EADP instructions to refine anisotropic displacement parameters. Use twin refinement (BASF parameter) if twinning is detected. Compare multiple crystal forms (polymorph screening) to identify dominant conformers . High-pressure crystallography (e.g., diamond anvil cells) can stabilize transient conformations .
Q. How do steric effects from the cyclohexyl group influence reaction kinetics in organocatalytic systems?
- Methodological Answer : Design kinetic isotope effect (KIE) studies or competitive reactions with cyclohexyl vs. smaller alkyl analogs. Use stopped-flow IR to track intermediate formation rates. Steric maps (e.g., using SambVca software) quantify % buried volume around the reactive site, correlating with rate constants .
Q. What methodologies elucidate the compound’s role in structure-activity relationships (SAR) for bioactive derivatives?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., halogenated cyclohexyl groups) and assay bioactivity (e.g., enzyme inhibition). Apply multivariate analysis (PCA or PLS regression) to correlate electronic (Hammett σ) and steric (Charton parameters) descriptors with activity. Crystallographic data from analogs (e.g., 2-phenylethyl enoates ) guide pharmacophore modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
